molecular formula C14H16N2O6S2 B1593756 O-TOLUIDINE DISULFONIC ACID CAS No. 83-83-0

O-TOLUIDINE DISULFONIC ACID

Cat. No.: B1593756
CAS No.: 83-83-0
M. Wt: 372.4 g/mol
InChI Key: PHICKPBIPXXFIP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’-disulfonic acid, 4,4’-diamino-5,5’-dimethyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two sulfonic acid groups, two amino groups, and two methyl groups attached to the biphenyl structure. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’-disulfonic acid, 4,4’-diamino-5,5’-dimethyl- typically involves multiple steps. One common method is the reduction of nitro compounds followed by sulfonation. For instance, the reduction of 2,2’-dinitro-4,4’-dimethylbiphenyl with zinc dust and sodium hydroxide can yield the corresponding diamine . This diamine can then be subjected to sulfonation using concentrated sulfuric acid to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction and sulfonation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,2’-disulfonic acid, 4,4’-diamino-5,5’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonamides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc dust and sodium hydroxide are commonly used for reduction reactions.

    Substitution: Sulfonation reactions typically use concentrated sulfuric acid.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as sulfonamides, quinones, and diamines.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,2’-disulfonic acid, 4,4’-diamino-5,5’-dimethyl- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its sulfonic acid groups can facilitate binding to specific biological targets, making it useful in biochemical assays .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, sulfonamide derivatives are known for their antibacterial properties, and the biphenyl structure can be modified to enhance biological activity .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’-disulfonic acid, 4,4’-diamino-5,5’-dimethyl- involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both sulfonic acid and amino groups in [1,1’-Biphenyl]-2,2’-disulfonic acid, 4,4’-diamino-5,5’-dimethyl- makes it unique compared to other biphenyl derivatives. These functional groups enhance its reactivity and allow for diverse applications in various fields .

Properties

IUPAC Name

5-amino-2-(4-amino-5-methyl-2-sulfophenyl)-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S2/c1-7-3-9(13(5-11(7)15)23(17,18)19)10-4-8(2)12(16)6-14(10)24(20,21)22/h3-6H,15-16H2,1-2H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHICKPBIPXXFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C(=C2)C)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058900
Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-83-0
Record name 5,5′-Dimethyl-2,2′-disulfobenzidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3'-Tolidine-6,6'-disulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6'-disulfonic acid
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Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-
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Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-diamino-5,5'-dimethylbiphenyl-2,2'-disulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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